(-)-STYLOPINE
Description
Contextualization of (-)-Stylopine as a Benzylisoquinoline Alkaloid and Protoberberine Sub-class
This compound belongs to the vast and diverse class of plant secondary metabolites known as alkaloids. Specifically, it is classified as a benzylisoquinoline alkaloid (BIA). mdpi.comgoogle.com BIAs are characterized by a core structure derived from the amino acid tyrosine and are known for their significant pharmacological properties. mdpi.com
Within the broader category of benzylisoquinoline alkaloids, this compound is further categorized into the protoberberine sub-class. cuip.czresearchgate.net Protoberberine alkaloids are distinguished by their tetracyclic ring system. The biosynthesis of these complex molecules in plants involves a series of enzymatic reactions, with (S)-reticuline serving as a key precursor. cuip.cznih.gov (S)-Cheilanthifoline is the immediate precursor to (S)-stylopine, a conversion catalyzed by the enzyme stylopine synthase. wikipedia.orgnih.gov
Natural Occurrence and Ecological Significance of this compound
This compound is synthesized by a variety of plant species, where it plays a crucial role in the plant's interaction with its environment.
Plant Sources within the Papaveraceae Family
This compound is predominantly found in plants belonging to the Papaveraceae family, also known as the poppy family. cuip.czwikipedia.orgbiosynth.com Extensive research has identified its presence in numerous species within this family.
| Plant Species | Family |
| Stylophorum diphyllum (Celandine poppy) | Papaveraceae |
| Chelidonium majus (Greater celandine) | Papaveraceae |
| Argemone mexicana (Mexican prickly poppy) | Papaveraceae |
| Papaver species (Poppies) | Papaveraceae |
| Corydalis species | Papaveraceae |
Detailed studies have confirmed the presence of this compound in the following species:
Stylophorum diphyllum : Also known as the celandine poppy, this plant is a known source of this compound. medchemexpress.comcdnsciencepub.comanps.org
Chelidonium majus : Commonly called greater celandine, this plant is a major source of various alkaloids, including this compound. cuip.czwikipedia.orgmedchemexpress.comfrontiersin.orgresearchgate.net
Argemone mexicana : The Mexican prickly poppy contains a range of isoquinoline (B145761) alkaloids, with this compound being one of them. rjppd.orgresearchgate.netusbio.netscispace.com
Papaver species : Various species within the poppy genus have been found to produce this compound. biosynth.comiupac.orgresearchgate.netnih.govactapharmsci.comnih.gov
Corydalis species : Several species in the Corydalis genus are known to contain this compound and other related alkaloids. researchgate.netbiosynth.comnih.govwikipedia.orgacs.org
Role in Plant Chemical Defense and Plant-Environment Interactions
Alkaloids, including this compound, are integral to a plant's chemical defense system. nih.govbiosynth.com These secondary metabolites are not essential for the plant's primary growth and development but are crucial for its survival against various environmental threats. mdpi.com
The production of this compound and other alkaloids often serves as a defense mechanism against herbivores and pathogens. biosynth.commdpi.com These compounds can deter feeding by insects and other animals due to their bitter taste and potential toxicity. biosynth.com This chemical defense is a key aspect of plant-environment interactions, allowing plants to protect themselves from being eaten. biosynth.complantae.org The presence of these defensive compounds is a significant factor in the ecological fitness of the plant. mdpi.com
Overview of Current Research Trajectories for this compound
Current research on this compound is multifaceted, exploring its biosynthesis, potential pharmacological activities, and applications in metabolic engineering. nih.govresearchgate.netresearchgate.net Scientists are investigating the enzymatic pathways that lead to the production of this compound and other benzylisoquinoline alkaloids. nih.govresearchgate.net This fundamental research is crucial for understanding the diversity of plant specialized metabolites. nih.gov
Furthermore, there is a growing interest in the potential biological effects of this compound. Studies have explored its anti-inflammatory and antimicrobial properties, among others. frontiersin.orgbiosynth.com Research is also delving into its molecular mechanisms of action, such as its interaction with specific enzymes and cellular signaling pathways. biosynth.combiosynth.comnih.gov Another significant area of research is the use of metabolic engineering to produce this compound and other valuable alkaloids in microbial systems like yeast, which could provide a sustainable and controlled source for these compounds. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004259 | |
| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-39-9 | |
| Record name | (-)-Stylopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Biosynthesis of Stylopine
Precursor Pathways and Early-Stage Enzymatic Conversions
The journey to (-)-stylopine begins with the aromatic amino acid L-tyrosine, a common starting point for a vast array of specialized plant metabolites, including the large and diverse group of benzylisoquinoline alkaloids (BIAs). frontiersin.orgroyalsocietypublishing.org
L-Tyrosine as a Fundamental Precursor to Benzylisoquinoline Alkaloids
The biosynthesis of all benzylisoquinoline alkaloids, a class of over 2,500 compounds, initiates with L-tyrosine. frontiersin.org This precursor molecule undergoes a series of enzymatic transformations to generate key intermediates. frontiersin.org Specifically, L-tyrosine serves as the source for both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), the two molecules that condense to form the foundational scaffold of BIAs. frontiersin.orgroyalsocietypublishing.orgnih.gov
The pathway to dopamine from L-tyrosine can occur via two routes. In one pathway, tyrosine decarboxylase converts L-tyrosine to tyramine, which is then hydroxylated to form dopamine. royalsocietypublishing.org Alternatively, L-tyrosine can be hydroxylated to L-DOPA, which is subsequently decarboxylated to yield dopamine. royalsocietypublishing.org The formation of 4-HPAA from L-tyrosine involves a transamination to 4-hydroxyphenylpyruvate, followed by decarboxylation. royalsocietypublishing.org
Biosynthesis of (S)-Reticuline from Early Intermediates
The convergence of the dopamine and 4-HPAA pathways marks a critical juncture in BIA biosynthesis. The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the first committed intermediate in the BIA pathway. royalsocietypublishing.orgfrontiersin.orgnih.govresearchgate.net
Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including methylation and hydroxylation, lead to the central intermediate, (S)-reticuline. frontiersin.orgontosight.ai This multi-step conversion involves the sequential action of several enzymes:
Norcoclaurine 6-O-methyltransferase (6OMT)
Coclaurine N-methyltransferase (CNMT)
N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme.
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
(S)-Reticuline is a pivotal branch-point intermediate, directing metabolic flow towards numerous classes of BIAs. frontiersin.orgroyalsocietypublishing.org
Norcoclaurine Synthase (NCS) and Scoulerine 9-O-Methyltransferase (S9OMT) in Upstream Pathways
Scoulerine 9-O-methyltransferase (S9OMT) , also known as columbamine (B1221706) O-methyltransferase, is another key methyltransferase in the upstream pathway leading to certain BIAs. nih.govoup.comacs.org While not directly on the main path to this compound, it acts on the intermediate (S)-scoulerine to produce tetrahydrocolumbamine, demonstrating the diversification of BIA structures from a common precursor. oup.comresearchgate.net The enzyme from Thalictrum flavum has been structurally characterized, providing insights into its substrate specificity and potential for protein engineering. acs.orgresearchgate.net
Dedicated Biosynthetic Enzymes and Pathways Leading to this compound
From the central intermediate (S)-reticuline, the pathway to this compound involves a series of cyclization and bridge-forming reactions catalyzed by specific enzymes.
Berberine (B55584) Bridge Enzyme (BBE) Mediated Cyclization
The first committed step in the formation of the protoberberine alkaloid skeleton from (S)-reticuline is catalyzed by the berberine bridge enzyme (BBE) . frontiersin.orgnih.govenzyme-database.org This FAD-dependent oxidase facilitates the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the creation of (S)-scoulerine. frontiersin.orgredalyc.orgscielo.org.mx (S)-scoulerine is a crucial branch-point intermediate, serving as the precursor for a wide range of protoberberine and benzophenanthridine alkaloids, including this compound. frontiersin.orgredalyc.orgscielo.org.mxkyoto-u.ac.jp
Cytochrome P450 Enzymes in Methylenedioxy Bridge Formation
The final steps in the biosynthesis of this compound involve the formation of two methylenedioxy bridges, a characteristic structural feature of this alkaloid. These reactions are catalyzed by a specific class of cytochrome P450 enzymes. oup.comuniprot.org
The conversion of (S)-scoulerine to this compound is a two-step process:
(S)-cheilanthifoline synthase , a cytochrome P450 enzyme (CYP719A), catalyzes the formation of the first methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline. oup.comnih.govontosight.aiuniprot.orgqmul.ac.ukexpasy.org This enzyme acts by oxidative ring closure of adjacent phenolic and methoxy (B1213986) groups. qmul.ac.ukexpasy.org
(S)-stylopine synthase , another cytochrome P450 enzyme (CYP719A), then acts on (S)-cheilanthifoline to form the second methylenedioxy bridge, yielding this compound. oup.comuniprot.orgnih.govwikipedia.orguniprot.orgexpasy.orgqmul.ac.uk This enzyme also catalyzes an oxidative reaction that does not incorporate oxygen into the final product. uniprot.orguniprot.orgexpasy.orgqmul.ac.uk
In some plant species, such as Argemone mexicana, a single cytochrome P450 enzyme, CYP719A13, has been shown to possess trifunctional activity, capable of converting (S)-cheilanthifoline to (S)-stylopine, (S)-scoulerine to (S)-nandinine, and (S)-tetrahydrocolumbamine to (S)-canadine. uniprot.org
The heterologous expression of these biosynthetic enzymes in microorganisms like Pichia pastoris has enabled the microbial production of this compound from (S)-reticuline, demonstrating the potential for biotechnological production of this complex alkaloid. researchgate.netnih.gov
Enzyme Research Findings
| Enzyme | Substrate(s) | Product(s) | Plant Source | Enzyme Class |
| Norcoclaurine Synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Thalictrum flavum, Papaver somniferum | Ligase (PR10/Bet v 1 family) nih.govuniprot.org |
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | Eschscholzia californica, Papaver somniferum | Oxidoreductase (FAD-dependent) frontiersin.orgenzyme-database.org |
| (S)-Cheilanthifoline Synthase | (S)-Scoulerine, NADPH, O₂ | (S)-Cheilanthifoline, NADP+, H₂O | Chelidonium majus, Argemone mexicana | Oxidoreductase (Cytochrome P450) nih.govuniprot.orgqmul.ac.ukexpasy.org |
| (S)-Stylopine Synthase | (S)-Cheilanthifoline, NADPH, O₂ | (S)-Stylopine, NADP+, H₂O | Eschscholzia californica, Chelidonium majus | Oxidoreductase (Cytochrome P450) oup.comwikipedia.orgnih.gov |
Cheilanthifoline Synthase (CYP719A5/c8931) Activity
The initial step in the conversion of (S)-scoulerine is the formation of the first methylenedioxy bridge to produce (S)-cheilanthifoline. This reaction is catalyzed by cheilanthifoline synthase, a cytochrome P450-dependent monooxygenase. nih.gov In Chelidonium majus, the gene identified as c8931 encodes for this enzyme. nih.gov Similarly, in Eschscholzia californica, the enzyme designated CYP719A5 has been shown to possess cheilanthifoline synthase activity. nih.gov
The enzyme specifically acts on (S)-scoulerine, catalyzing an oxidative reaction that forms a methylenedioxy bridge from a methoxy and a hydroxyl group at adjacent positions on the A-ring of the protoberberine structure. nih.govebi.ac.uk This reaction is crucial as it prepares the substrate for the subsequent and final cyclization step to form stylopine. Studies on the heterologously expressed enzyme from C. majus have demonstrated its high substrate specificity for (S)-scoulerine. nih.gov
Stylopine Synthase (CYP719A2/c1128) Activity
Following the formation of (S)-cheilanthifoline, a second methylenedioxy bridge is installed to yield this compound. This reaction is catalyzed by stylopine synthase, another cytochrome P450 enzyme. wikipedia.org In Eschscholzia californica, the enzyme CYP719A2 is a key player, exhibiting high substrate affinity for (R,S)-cheilanthifoline. nih.gov In Chelidonium majus, the gene c1128 has been identified as encoding stylopine synthase. nih.gov
This enzyme catalyzes the formation of a methylenedioxy bridge on the D-ring of the (S)-cheilanthifoline molecule, completing the characteristic tetracyclic structure of stylopine. nih.govnih.gov The reaction is an oxidative process that does not incorporate oxygen into the final product. uniprot.org The systematic name for this enzyme class is (S)-cheilanthifoline,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming). wikipedia.org Research has shown that CYP719A2 from E. californica has a high specificity for its substrate, (S)-cheilanthifoline. nih.gov
| Enzyme | Gene/Identifier | Organism | Substrate | Product |
| Cheilanthifoline Synthase | CYP719A5 / c8931 | Eschscholzia californica / Chelidonium majus | (S)-Scoulerine | (S)-Cheilanthifoline |
| Stylopine Synthase | CYP719A2 / c1128 | Eschscholzia californica / Chelidonium majus | (S)-Cheilanthifoline | This compound |
Trifunctional (S)-Stylopine Synthase (CYP719A13) Activity
Interestingly, a single enzyme in Argemone mexicana (Mexican prickly poppy), CYP719A13, demonstrates trifunctional activity. uniprot.orgebi.ac.uk This remarkable cytochrome P450 enzyme can catalyze the conversion of (S)-cheilanthifoline to (S)-stylopine. uniprot.org Beyond this, it also possesses (S)-nandinine synthase and (S)-canadine synthase activities, converting (S)-scoulerine to (S)-nandinine and (S)-tetrahydrocolumbamine to (S)-canadine, respectively. uniprot.org
This trifunctional nature suggests a degree of plasticity and efficiency in the biosynthetic pathways of certain plant species. uniprot.org The enzyme operates optimally at a pH of 8.0 and a temperature between 30-35 degrees Celsius, with a kcat of 13.8 min-1 for (S)-cheilanthifoline. uniprot.org This single enzyme's ability to be involved in both sanguinarine (B192314) and berberine biosynthesis highlights its significant role in isoquinoline (B145761) alkaloid metabolism. uniprot.orgebi.ac.uk
Tetrahydroprotoberberine N-Methyltransferase (TNMT) in Downstream Alkaloid Metabolism
Once this compound is synthesized, it can be further metabolized into other classes of alkaloids, such as protopines and benzo[c]phenanthridines. A key enzyme in this downstream pathway is Tetrahydroprotoberberine N-methyltransferase (TNMT). nih.govresearchgate.net
TNMT catalyzes the N-methylation of (S)-stylopine to form (S)-cis-N-methylstylopine. nih.govresearchgate.net This is a critical step leading to the biosynthesis of protopine (B1679745) and benzophenanthridine alkaloids like sanguinarine. nih.govresearchgate.net The enzyme utilizes S-adenosyl-L-methionine as the methyl donor. nih.gov Studies on TNMT from Papaver somniferum (opium poppy) have shown its strict specificity for protoberberine alkaloids like stylopine, canadine, and tetrahydropalmatine, while not accepting other alkaloid structures as substrates. nih.gov The apparent Km values for (R,S)-stylopine and S-adenosyl-L-methionine were determined to be 0.6 µM and 11.5 µM, respectively. nih.gov
Stereochemical Considerations in this compound Biosynthesis and Enzymatic Stereospecificity
The biosynthesis of this compound is a highly stereospecific process. The pathway begins with the (S)-enantiomer of reticuline (B1680550), which is converted to (S)-scoulerine. researchgate.netresearchgate.net The subsequent enzymes, cheilanthifoline synthase and stylopine synthase, maintain this stereochemical integrity, acting on the (S)-configured intermediates to produce the levorotatory this compound isomer. nih.govnih.gov
The enzymes involved exhibit remarkable stereospecificity. For instance, TNMT, which acts downstream of stylopine, produces only the (S)-cis-N-methyl stereoisomers. researchgate.netnih.gov This is in contrast to chemical N-methylation, which typically results in the (S)-trans products. researchgate.net This enzymatic stereoselectivity is crucial for the subsequent enzymes in the pathway, which may not recognize or act upon the incorrect stereoisomer. nih.gov The cleavage of the bond between nitrogen and C-6 of stylopine during its conversion to chelidonine (B1668607), a downstream benzophenanthridine alkaloid, also occurs with stereospecific loss of the hydrogen atom in Si-space. rsc.orgrsc.org
Regulatory Mechanisms of this compound Biosynthetic Pathway Genes and Enzyme Activities
The biosynthesis of this compound is tightly regulated at both the genetic and enzymatic levels. The expression of genes encoding the biosynthetic enzymes is often inducible and tissue-specific. For example, in Eschscholzia californica, the genes for CYP719A2 and CYP719A3 show expression patterns similar to other genes in the stylopine biosynthetic pathway. nih.gov
Elicitors, such as methyl jasmonate and fungal cell wall components, have been shown to induce the coordinated expression of stylopine biosynthetic genes. nih.govcabidigitallibrary.org In E. californica seedlings, treatment with methyl jasmonate led to the induction of both CYP719A2 and CYP719A3 genes. nih.gov Similarly, in opium poppy cell cultures, TNMT gene transcripts and enzyme activity were induced after treatment with a fungal elicitor. nih.gov
Transcription factors, such as bHLH and WRKY proteins, play a significant role in regulating the expression of benzylisoquinoline alkaloid biosynthetic genes. repositorioinstitucional.mxnih.gov In E. californica, two bHLH proteins control several genes in the sanguinarine pathway, including the stylopine synthase CYP719A3. repositorioinstitucional.mx The heterologous expression of a Coptis japonica WRKY protein in E. californica cells resulted in increased production of sanguinarine, which was linked to the enhanced expression of biosynthetic genes, including those leading to stylopine. repositorioinstitucional.mx This complex regulatory network ensures that the production of this compound and its derivatives is finely tuned in response to developmental cues and environmental stresses. cabidigitallibrary.orgoup.com
Chemical Synthesis Strategies for Stylopine and Analogues
Challenges and Advancements in Non-Biological Synthesis of Complex Alkaloid Structures
The non-biological synthesis of complex alkaloids is a formidable task due to their often intricate, polycyclic structures and multiple stereogenic centers. consensus.app Key challenges include the construction of the core alkaloid skeleton, the introduction of various functional groups with correct regioselectivity, and the control of stereochemistry to obtain the desired enantiomer. consensus.appresearchgate.net The creation of quaternary carbon stereocenters, for instance, is particularly difficult due to steric hindrance. consensus.app
Furthermore, the concept of collective natural product synthesis has emerged, allowing for the synthesis of multiple, structurally diverse alkaloids from a common intermediate. consensus.app This approach is not only efficient but also enables the generation of analogues for structure-activity relationship studies. The development of robust and scalable synthetic routes remains a critical goal, as it can provide a reliable supply of these valuable compounds for research and potential therapeutic applications, overcoming the limitations of isolation from natural sources which can be low-yielding and unreliable. researchgate.netresearchgate.net
Specific Chemical Synthesis Methodologies for (-)-Stylopine
The total synthesis of this compound, a tetrahydroprotoberberine alkaloid, has been achieved through various innovative chemical strategies. These methods aim to construct the characteristic tetracyclic ring system with the correct stereochemistry at the C-14 position.
Photochemical reactions offer a powerful method for the formation of complex ring systems. In the context of protoberberine alkaloid synthesis, including stylopine, photochemical-diradical cyclization has been explored as a key step. acs.orgpageplace.de This approach typically involves the irradiation of a suitably functionalized precursor, often an enamide, which upon excitation, can undergo an intramolecular cyclization to form the core structure of the alkaloid. pageplace.declockss.org The reaction proceeds through the formation of a diradical intermediate, which then collapses to form the new carbon-carbon bond, leading to the construction of the tetracyclic framework. pageplace.de One of the advantages of this method is the ability to generate complex polycyclic systems in a single step, often under mild conditions. Researchers have successfully applied this strategy to the synthesis of (±)-stylopine, demonstrating the utility of photochemistry in accessing this class of alkaloids. acs.org
Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. scielo.brresearchgate.netacs.org This methodology has been successfully applied to the total synthesis of tetrahydroprotoberberine alkaloids, including this compound. researchgate.netnih.gov A fully continuous flow approach has been developed that accomplishes the asymmetric total synthesis of this compound in a concise, linear sequence. researchgate.netnih.gov This integrated flow platform involves multiple chemical transformations and online work-up processes without the need for intermediate purifications. researchgate.netnih.gov
| Parameter | Continuous Flow Synthesis of this compound | Traditional Batch Synthesis |
| Total Yield | Up to 50% researchgate.net | Often lower and more variable |
| Enantioselectivity | 92% ee researchgate.net | Variable, dependent on chiral auxiliaries or catalysts |
| Total Reaction Time | 32.5 minutes researchgate.netnih.gov | Over 100 hours rsc.org |
| Throughput | 145 mg/h researchgate.netnih.gov | Significantly lower |
| Intermediate Purification | None required (online work-up) researchgate.netnih.gov | Typically required after each step |
| Scalability | More readily scalable scielo.br | Can be challenging |
Photochemical-Diradical Cyclization Approaches
Comparative Analysis of Chemical Synthesis with Enzymatic Biosynthesis for Research Applications
Both chemical synthesis and enzymatic biosynthesis offer distinct advantages and disadvantages for the production of this compound and other complex alkaloids for research purposes.
Chemical Synthesis:
Advantages:
Versatility: Chemical synthesis provides the flexibility to create a wide range of analogues with modifications at various positions, which is crucial for structure-activity relationship (SAR) studies. cuny.edu
Scalability: Once a synthetic route is optimized, it can often be scaled up to produce larger quantities of the target compound. acs.org Continuous flow synthesis, in particular, is well-suited for large-scale production. scielo.br
Independence from Natural Sources: It eliminates the reliance on plant or microbial sources, which can be unreliable and low-yielding. researchgate.net
Disadvantages:
Stereochemical Control: Achieving high stereoselectivity can be a significant challenge, often requiring the use of expensive chiral auxiliaries or catalysts. rsc.org
Harsh Conditions: Chemical syntheses may involve harsh reaction conditions (e.g., high temperatures, strong acids/bases) and the use of toxic reagents, raising environmental and safety concerns. firstwordpharma.comnih.gov
Enzymatic Biosynthesis (Biocatalysis):
Advantages:
High Selectivity: Enzymes typically exhibit exceptional chemo-, regio-, and stereoselectivity, leading to the formation of a single, highly pure product. nih.govnih.gov This is particularly advantageous for creating chiral molecules like this compound.
Mild Reaction Conditions: Biocatalytic reactions are conducted under mild conditions (e.g., neutral pH, room temperature), which are more environmentally friendly. nih.gov
Green Chemistry: Biocatalysis is considered a green technology due to the use of biodegradable catalysts (enzymes) and reduced waste generation. rsc.org
Disadvantages:
Limited Substrate Scope: Enzymes often have a narrow substrate scope, which can limit the types of analogues that can be produced. nih.gov
Enzyme Availability and Stability: The required enzymes may not be readily available, and their stability can be a concern under process conditions.
Low Yields: Heterologous expression of biosynthetic pathways in microbial hosts can sometimes result in low titers of the final product. frontiersin.org
Comparative Summary for Research Applications:
| Feature | Chemical Synthesis | Enzymatic Biosynthesis |
| Analogue Generation | High flexibility cuny.edu | Generally limited |
| Stereoselectivity | Can be challenging to control rsc.org | Typically excellent nih.gov |
| Reaction Conditions | Often harsh firstwordpharma.com | Mild nih.gov |
| Environmental Impact | Potential for hazardous waste | Generally lower ("greener") rsc.org |
| Scalability | Can be highly scalable (especially flow) scielo.br | Can be challenging |
| Pathway Complexity | Can be very complex and lengthy researchgate.net | Can be complex to reconstitute frontiersin.org |
Molecular Mechanisms of Action of Stylopine
Enzymatic and Receptor-Mediated Interactions
The therapeutic potential of (-)-stylopine is rooted in its ability to bind to and alter the function of key proteins, including enzymes and receptors, thereby disrupting pathological cellular processes.
Inhibition of Casein Kinase 2 (CK2) Activity
This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), a ubiquitous serine/threonine-protein kinase involved in cell growth, survival, and proliferation. researchgate.netrsc.org In-silico studies have shown that this compound exhibits a strong affinity and specific interaction with CK2. researchgate.net The mechanism of inhibition involves interaction with the ATP-binding site of the CK2 enzyme. nih.gov This binding prevents the kinase from phosphorylating its substrates, thereby blocking its downstream signaling functions which are often implicated in cancer progression. researchgate.netnih.gov Virtual screening analyses have consistently highlighted this compound as a promising phytoconstituent for CK2 inhibition. rsc.orgnih.gov
Modulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling
This compound significantly modulates the signaling pathway of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis, which is the formation of new blood vessels. nih.govresearchgate.net The compound has been shown to interfere with the activation of this receptor, a key target in cancer therapy. nih.govresearchgate.net
Research conducted on human osteosarcoma cells (MG-63) has demonstrated that this compound inhibits the expression of the VEGFR2 gene. nih.govnih.gov Quantitative real-time polymerase chain reaction (qRT-PCR) analysis revealed that this compound treatment leads to a downregulation of VEGFR2 gene expression, counteracting the upregulation typically induced by the Vascular Endothelial Growth Factor (VEGF) ligand. nih.gov
In addition to regulating its gene expression, this compound directly affects the VEGFR2 protein. nih.gov Immunoblotting analyses have shown that this compound significantly inhibits the VEGF-induced phosphorylation of the VEGFR2 protein. nih.govresearchgate.net This step is critical for the activation of the receptor and its downstream signaling cascades. nih.gov Furthermore, treatment with this compound also reduces the total expression levels of the VEGFR2 protein in these cells. nih.gov
Table 1: Summary of this compound's Effects on VEGFR2 Signaling
| Target Parameter | Observed Effect of this compound | Method of Detection |
|---|---|---|
| VEGFR2 Gene Expression | Downregulation | qRT-PCR nih.gov |
| VEGFR2 Protein Expression | Reduction in total protein | Immunoblotting nih.govresearchgate.net |
Regulation of VEGFR2 Gene Expression
Inhibition of NF-κB Activation Pathway
This compound, also known as tetrahydrocoptisine (B1682497), demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. caymanchem.comtargetmol.com It has been shown to suppress the activation of NF-κB induced by lipopolysaccharide (LPS) in macrophages. caymanchem.com This inhibition prevents the translocation of NF-κB into the nucleus, which in turn down-regulates the expression of pro-inflammatory genes and mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). targetmol.com
Influence on MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in regulating cellular processes including proliferation and stress responses, is another target of this compound. caymanchem.comtargetmol.com The compound's anti-inflammatory effects are partly achieved by down-regulating the MAPK pathway. targetmol.com Specifically, it has been observed to inhibit the phosphorylation of key kinases within this cascade, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. targetmol.com
Table 2: Compound and Protein Names Mentioned in the Article
| Name |
|---|
| This compound |
| Casein Kinase 2 (CK2) |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |
| Vascular Endothelial Growth Factor (VEGF) |
| Nuclear Factor-kappa B (NF-κB) |
| Tetrahydrocoptisine |
| Lipopolysaccharide (LPS) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| Mitogen-Activated Protein Kinase (MAPK) |
| Extracellular signal-regulated kinase 1/2 (ERK1/2) |
Putative Modulation of Calcium Channels
This compound hydrochloride is recognized for its capacity to modulate calcium channels, which are essential for regulating numerous biochemical pathways. biosynth.com This modulation is a key aspect of its mode of action, allowing it to interfere with calcium-mediated cellular processes. biosynth.com The inhibition of L-type voltage-gated Ca2+ channels (LTCC) is a known activity of several isoquinoline (B145761) alkaloids. researchgate.net These channels, including CaV1.2 and CaV1.3 isoforms, are crucial in functions like hormone secretion and neurotransmitter release. researchgate.netmdpi.com While direct and detailed studies on this compound's specific interaction with different calcium channel subtypes are still emerging, its classification alongside other channel-modulating alkaloids highlights this as a significant area of its molecular activity. biosynth.commdpi.com
Interactions with Viral Proteins (e.g., SARS-CoV-2 Mpro)
In the context of antiviral research, this compound has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Mpro is a critical enzyme for viral replication, making it a prime target for therapeutic intervention. mdpi.comchemrxiv.org Molecular docking studies have revealed that this compound, also referred to as (S)-stylopine, can form hydrogen bonds with key residues of Mpro, specifically Thr111 and Ile152, and also interacts with Asp153. nih.gov These interactions suggest that this compound could play a role in inhibiting the catalytic activity of the viral protease. nih.gov The binding affinity of this compound for Mpro has been shown to be favorable, positioning it as a lead molecule for the development of therapeutics against COVID-19. nih.gov
Cellular Effects and Mechanistic Consequences
The molecular interactions of this compound translate into significant and observable effects at the cellular level, impacting cell health, proliferation, and survival.
Induction of Mitochondrial Membrane Damage
A prominent cellular effect of this compound is the induction of damage to the mitochondrial membrane. researchgate.netnih.govresearcher.life This has been observed in studies on human osteosarcoma MG-63 cells, where treatment with stylopine led to a disruption of the mitochondrial membrane potential. nih.govdntb.gov.ua The damage to the mitochondrial membrane is a critical event, often precipitating the activation of apoptotic pathways. researchgate.netnih.gov This effect on mitochondria is a key component of the anti-cancer properties attributed to stylopine. nih.govdntb.gov.ua
Mechanisms of Cell Cycle Arrest (e.g., G2/M phase)
This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer cells. researchgate.netresearchgate.net This arrest prevents the cells from proceeding through mitosis, thereby halting their proliferation. The mechanism behind this effect involves the modulation of key regulatory proteins of the cell cycle. For instance, in non-small cell lung cancer (NSCLC) cells, stylopine's oxidized form, coptisine (B600270), has been shown to cause G2/M phase arrest. researchgate.netresearchgate.net This is often associated with the downregulation of checkpoint proteins like cyclin B1, which is crucial for the G2/M transition. nih.govfrontiersin.org The ability to induce cell cycle arrest is a hallmark of many chemotherapeutic agents, and this compound's activity in this area underscores its therapeutic potential. nih.govscribd.com
Reactive Oxygen Species-Dependent Mitochondria-Mediated Apoptosis Induction
This compound can trigger apoptosis through a mechanism that is dependent on reactive oxygen species (ROS) and mediated by the mitochondria. researchgate.netresearchgate.net The generation of excessive ROS can lead to oxidative stress, which in turn causes dysfunction and depolarization of the mitochondrial membrane. researchgate.net This disruption of the mitochondria is a central event in the intrinsic pathway of apoptosis. nih.gov The process involves the release of pro-apoptotic factors from the mitochondria, ultimately leading to programmed cell death. frontiersin.org This ROS-dependent, mitochondria-mediated apoptosis is a key mechanism by which this compound exerts its anti-cancer effects in various cell lines. researchgate.netresearchgate.net
Inhibition of Cellular Proliferation and Migration
Consistent with its effects on the cell cycle and apoptosis, this compound effectively inhibits the proliferation of cancer cells. researchgate.netnih.gov This has been demonstrated in human osteosarcoma MG-63 cells, where stylopine treatment resulted in reduced cell viability. nih.govdntb.gov.ua Furthermore, this compound has been shown to inhibit the migration of cancer cells. researchgate.netnih.gov In studies involving MG-63 cells, stylopine was able to inhibit cell migration induced by vascular endothelial growth factor (VEGF). nih.govdntb.gov.ua The inhibition of both proliferation and migration highlights the potential of this compound to not only control tumor growth but also to prevent metastasis. frontiersin.org
Preclinical Research Methodologies and Experimental Models
In Vitro Cellular Systems for Investigating (-)-Stylopine Activity
In vitro cell culture models are fundamental tools in the preliminary assessment of a compound's biological effects. These systems allow for controlled, reproducible experiments to elucidate cellular responses to this compound.
Human Osteosarcoma Cell Lines (e.g., MG-63)
The human osteosarcoma cell line, MG-63, serves as a crucial in vitro model for studying bone cancer. Research has demonstrated that this compound exhibits anti-proliferative and anti-migratory effects on these cells. whiterose.ac.uk Studies indicate that this compound can inhibit the proliferation of MG-63 cells. nih.govnih.gov This inhibitory action is linked to its potential to regulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov Specifically, this compound has been shown to inhibit the phosphorylation of VEGFR2 and decrease the expression of total VEGFR2 in MG-63 cells. frontiersin.org This interference with the VEGFR2 signaling pathway is a key mechanism behind its observed anti-tumor effects in this cell line. nih.govnih.gov
Macrophage Cell Lines (e.g., RAW 264.7)
The murine macrophage-like cell line, RAW 264.7, is widely used to study inflammatory processes. Research has shown that this compound can inhibit the production of inflammatory mediators in these cells when stimulated with lipopolysaccharide (LPS). ontosight.ai One study demonstrated that this compound, isolated from Chelidonium majus, did not show cytotoxic effects on unstimulated RAW 264.7 cells. koreascience.kr However, it was found to inhibit LPS-induced nitric oxide (NO) production. researchgate.net This suggests a potential anti-inflammatory role for this compound by modulating macrophage activity.
Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
Non-small cell lung cancer (NSCLC) represents a significant area of cancer research. mdpi.com While direct studies on this compound's effect on NSCLC cell lines are emerging, related compounds and extracts containing it have shown activity. For instance, (S)-Stylopine has been identified as a component of Strychni Semen, which is being investigated for its therapeutic potential in NSCLC. nih.gov Research on coptisine (B600270), an oxidized form of (S)-stylopine, has shown it can suppress the viability and invasion of NSCLC cells and induce apoptosis. nih.gov Furthermore, extracts from Thalictrum acutifolium, which may contain related alkaloids, have demonstrated apoptosis-inducing activity in the NSCLC cell line PLA-801. mdpi.com
Advanced Biochemical and Molecular Assays in this compound Research
To understand the mechanisms underlying the observed cellular effects of this compound, researchers employ a variety of sophisticated biochemical and molecular assays.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In the context of this compound research, the MTT assay has been instrumental in quantifying its anti-proliferative effects. For example, studies on MG-63 osteosarcoma cells used the MTT assay to demonstrate that this compound inhibits cell proliferation. nih.govnih.govresearchgate.net The assay works on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Table 1: Application of MTT Assay in this compound Research
| Cell Line | Finding | Reference |
|---|---|---|
| MG-63 | This compound inhibits cell proliferation. | nih.govnih.govresearchgate.net |
Apoptosis Detection Assays (e.g., Ethidium Bromide/Acridine Orange Staining, Mitochondrial Membrane Potential Assessment)
Apoptosis, or programmed cell death, is a key target for many anti-cancer agents. Assays to detect apoptosis are therefore crucial in evaluating compounds like this compound.
Ethidium Bromide/Acridine Orange (AO/EB) Staining: This dual fluorescent staining method is used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells. researchgate.netresearchgate.net Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membranes, staining the nucleus red. Live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, late apoptotic cells display orange to red chromatin, and necrotic cells have a uniformly red nucleus. springermedizin.denih.gov In studies with MG-63 cells, AO/EB staining confirmed that this compound induces apoptosis. nih.govnih.gov
Mitochondrial Membrane Potential (MMP) Assessment: A decrease in mitochondrial membrane potential is an early hallmark of apoptosis. mdpi.com Assays to measure MMP, often using fluorescent dyes like JC-10 or TMRE, are employed to investigate the induction of the intrinsic apoptotic pathway. nih.govwestminster.ac.uk Research on MG-63 cells has utilized MMP assays to show that this compound causes mitochondrial membrane damage, indicating the induction of apoptosis. nih.govnih.govresearchgate.net
Table 2: Apoptosis Detection Assays in this compound Research on MG-63 Cells
| Assay | Principle | Finding with this compound | Reference |
|---|---|---|---|
| Ethidium Bromide/Acridine Orange (AO/EB) Staining | Differential uptake of fluorescent dyes to visualize nuclear changes in apoptosis. | Confirmed induction of apoptosis. | nih.govnih.gov |
Cell Migration and Invasion Assays (e.g., Transwell Migration Assay)
The Transwell migration assay, also known as the Boyden chamber assay, is a key in vitro method used to study the effect of this compound on cell motility. This assay utilizes a chamber with two compartments separated by a porous membrane. In studies involving this compound, cancer cells, such as the human osteosarcoma cell line MG-63, are seeded into the upper chamber. nih.gov A chemoattractant, like Vascular Endothelial Growth Factor (VEGF), is placed in the lower chamber to stimulate cell movement across the membrane.
Research has demonstrated that this compound can inhibit the migration of MG-63 osteosarcoma cells induced by VEGF. nih.govnih.govnih.govresearchgate.net In these experiments, the number of cells that migrate through the pores to the lower surface of the membrane is significantly reduced in the presence of this compound compared to controls. nih.gov The cells that successfully traverse the membrane are typically fixed, stained with a dye such as crystal violet, and quantified under a microscope to assess the inhibitory effect of the compound. nih.gov
Gene Expression Analysis (e.g., Quantitative Real-Time PCR)
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a molecular biology technique utilized to measure the quantity of a specific RNA transcript. This method has been instrumental in understanding how this compound affects cellular processes at the genetic level. In the context of cancer research, studies have employed qRT-PCR to analyze the expression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) gene in MG-63 cells. nih.govfrontiersin.org Findings from these analyses revealed that treatment with this compound leads to the downregulation of VEGFR2 gene expression. nih.govnih.gov
Beyond cancer studies, qRT-PCR has also been used to investigate the biosynthesis of this compound itself within plants like Chelidonium majus. Researchers have analyzed the expression levels of stylopine synthase and cheilanthifoline synthase genes in different plant organs, such as roots and leaves, to understand the localization of alkaloid production.
Protein Expression and Phosphorylation Analysis (e.g., SDS-PAGE, Immunoblotting)
To investigate the effects of this compound on protein levels and their activation states, researchers employ Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by immunoblotting (also known as Western blotting). SDS-PAGE is a technique that separates proteins based on their molecular weight. Following separation, the proteins are transferred to a membrane and probed with specific antibodies to detect the protein of interest.
This methodology has been crucial in showing that this compound affects the VEGFR2 signaling pathway. nih.gov Studies on MG-63 osteosarcoma cells showed that VEGF stimulation increased the phosphorylation of the VEGFR2 protein, a key step in its activation. nih.gov Treatment with this compound was found to significantly inhibit this VEGF-induced phosphorylation and also reduce the total amount of VEGFR2 protein expressed by the cells. nih.gov This indicates that this compound can interfere with both the expression and the activation of key signaling proteins. nih.govnih.gov
Enzyme Activity Assays and Receptor Binding Studies
Enzyme activity assays are performed to determine the kinetics and inhibitory potential of compounds on specific enzymes. In the biosynthesis of this compound, cytochrome P450 enzymes such as (S)-stylopine synthase are critical. In vitro assays using microsomal fractions containing these enzymes have been conducted to characterize their function. nih.govscholaris.ca For example, the catalytic activity of (S)-stylopine synthase, which converts (S)-cheilanthifoline to (S)-stylopine, has been studied, determining its optimal pH and temperature for activity. nih.govscholaris.ca
Receptor binding studies, often coupled with computational methods, assess the affinity of a ligand for its target protein. Research on this compound has focused on its interaction with the kinase domain of VEGFR2. nih.govresearchgate.net These studies have shown that this compound binds to VEGFR2, and computational predictions have estimated its binding affinity to be potent. nih.govfrontiersin.org
In Silico Computational Approaches in this compound Research
Virtual Screening and Ligand-Based Drug Design
In silico methods are computer-based techniques that have become integral to modern drug discovery. Virtual screening involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. This approach was used in the initial stages of investigating benzylisoquinoline alkaloids, including this compound, to identify potential candidates for further study against targets like VEGFR2. nih.govnih.govresearchgate.net
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target. By analyzing the common structural features (a pharmacophore) of known active ligands, new compounds can be designed or identified from databases. This approach is often used as a rapid initial filter before more computationally intensive methods like molecular docking are employed.
Molecular Docking Simulations with Defined Target Proteins (e.g., VEGFR2, CK2, SARS-CoV-2 Mpro)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule like this compound and a protein target at the atomic level.
VEGFR2: Molecular docking simulations have been performed to analyze the interaction between this compound and the kinase domain of VEGFR2 (PDB ID: 4AG8). nih.govfrontiersin.orgresearchgate.net These studies predicted a strong binding affinity, with a calculated binding energy of -10.1 kcal/mol. nih.gov The simulations identified specific interactions, such as π-cation interactions with the amino acid residue Lysine 868, which contribute to the stability of the complex. frontiersin.org
CK2: Casein kinase 2 (CK2) is another protein target implicated in cancer and viral infections. Research has identified this compound as a potential inhibitor of CK2 through virtual screening and molecular docking studies. researchgate.netnih.govcolab.ws These computational analyses have shown that (S)-Stylopine exhibits excellent affinity and highly specific interactions with CK2, suggesting it could be an effective inhibitor. researchgate.netresearchgate.net
SARS-CoV-2 Mpro: The main protease (Mpro) of the SARS-CoV-2 virus is a crucial enzyme for viral replication and a key target for antiviral drugs. Molecular docking analyses have been conducted to screen natural compounds for their potential to inhibit this enzyme. In these studies, this compound (also referred to as Escholtzine in one study) was identified as a potential inhibitor. nih.gov The docking simulation showed that this compound could form two hydrogen bonds with residues Thr111 and Ile152 within the Mpro active site, with a calculated binding affinity of -8.8 kcal/mol in one study and a docking score of -6.286 kcal/mol in another. nih.govarchivesofmedicalscience.com
Table of Research Findings for this compound
| Methodology | Target/Model | Key Findings | References |
|---|---|---|---|
| Transwell Migration Assay | MG-63 Osteosarcoma Cells | Inhibited VEGF-induced cell migration. | nih.govnih.govnih.gov |
| Quantitative Real-Time PCR (qRT-PCR) | VEGFR2 in MG-63 Cells | Downregulated VEGFR2 gene expression. | nih.govnih.gov |
| SDS-PAGE / Immunoblotting | VEGFR2 in MG-63 Cells | Inhibited VEGF-induced phosphorylation and reduced total protein expression. | nih.govnih.gov |
| Molecular Docking | VEGFR2 Kinase Domain | Predicted strong binding affinity (-10.1 kcal/mol). | nih.govfrontiersin.org |
| Molecular Docking | Casein Kinase 2 (CK2) | Identified as a potential inhibitor with high affinity and specific interactions. | researchgate.netnih.govresearchgate.net |
| Molecular Docking | SARS-CoV-2 Mpro | Predicted binding affinity of -8.8 kcal/mol and -6.286 kcal/mol in separate studies. | nih.govarchivesofmedicalscience.com |
{"article":"\n\n### 5.3.3. Predictive Pharmacokinetics and Toxicity Modeling (ADMET)\n\nIn silico predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are instrumental in the early-stage evaluation of drug candidates like this compound. These computational tools assess the compound's pharmacokinetic properties and potential toxicity before extensive experimental studies are undertaken. nih.govsci-hub.senih.gov\n\nVarious software and web-based tools, such as PreADMET and SwissADME, are utilized to generate these predictions. nih.govsci-hub.seresearchgate.net For this compound, ADMET prediction has been a key step in identifying its potential as a therapeutic agent. nih.govresearchgate.netrsc.org Parameters evaluated include gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 (CYP) enzymes. nih.gov For instance, studies have shown that this compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov It has also been identified as a potential inhibitor of several CYP isozymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3C4. nih.gov\n\nIn toxicity prediction, parameters such as the Ames test for mutagenicity and carcinogenicity in different models are evaluated. nih.govu-strasbg.fr Computational analyses have suggested that this compound may be a mutagen, although it tested negative for carcinogenicity in mouse models. nih.gov The ADMET profile of this compound is often compared with other compounds to assess its relative potential. nih.govnih.govrsc.org\n\n\n\n#### Interactive Data Table: Predicted ADMET Properties of this compound\n\n| Parameter | Predicted Value/Activity | Reference |\n|---|---|---|\n| Gastrointestinal (GI) Absorption | High | nih.gov |\n| Blood-Brain Barrier (BBB) Permeability | Permeant | nih.gov |\n| CYP1A2 Inhibition | Inhibitor | nih.gov |\n| CYP2C19 Inhibition | Inhibitor | nih.gov|\n| CYP2D6 Inhibition | Inhibitor | nih.gov |\n| CYP3C4 Inhibition | Inhibitor | nih.gov |\n| Ames Test | Mutagen | nih.gov |\n| Carcinogenicity (Mouse) | Negative | nih.gov |\n| Carcinogenicity (Rat) | Negative | nih.gov |\n\n\n\n### 5.3.4. Network Pharmacology Analysis for Multi-Target Prediction\n\nNetwork pharmacology is a comprehensive approach used to understand the complex interactions between drug compounds and multiple targets within a biological system. nih.gov This methodology is particularly valuable for natural products like this compound, which often exhibit pleiotropic effects. By constructing and analyzing compound-target-disease networks, researchers can predict the potential mechanisms of action and identify key molecular targets. nih.govresearchgate.netbiorxiv.org\n\nFor this compound, network pharmacology studies have been employed to explore its therapeutic potential in various diseases, including diabetic peripheral neuropathy and non-small cell lung cancer (NSCLC). nih.govresearchgate.net These analyses involve identifying the active components of a medicinal source, predicting their targets using databases like TCMSP, and then correlating these targets with disease-related genes from databases such as GeneCards, OMIM, and DisGenet. nih.govresearchgate.net The resulting interaction networks are often visualized using software like Cytoscape. researchgate.netresearchgate.net\n\nThrough this approach, this compound has been identified as a key active component in multi-herb formulas and has been linked to various biological pathways. nih.govresearchgate.net For example, in the context of NSCLC, network pharmacology has highlighted potential core targets for this compound, including PTGS2, NR3C1, ESR1, CASP3, and PRKACA. researchgate.net These predictions provide a foundation for further experimental validation of its multi-target therapeutic effects. nih.govresearchgate.net\n\n### 5.3.5. Molecular Dynamics Simulation for Ligand-Protein Stability\n\nMolecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide insights into the stability of a ligand-protein complex, which is crucial for predicting the efficacy of a potential drug. rsc.orgrsc.orgresearchgate.net\n\nFor this compound, MD simulations have been utilized to investigate its interaction and stability with various protein targets, including casein kinase-2 (CK2) and estrogen receptor alpha (ERα). rsc.orgdntb.gov.uanih.gov These simulations, often performed using software like GROMACS, analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and the formation of hydrogen bonds to assess the stability of the complex. rsc.orgresearchgate.net\n\nStudies have shown that this compound can form stable complexes with its target proteins. rsc.orgdntb.gov.ua For example, in complex with ERα, this compound showed some flexibility, indicating a less stable interaction compared to other compounds like protopine (B1679745) and sanguinarine (B192314). dntb.gov.uanih.gov However, its interaction with CK2 was found to be appreciable. rsc.orgrsc.org The insights gained from MD simulations help to corroborate findings from molecular docking and provide a dynamic understanding of the ligand-protein interactions at an atomic level. rsc.orgrsc.org\n\n## 5.4. Advanced Analytical Techniques for this compound Research\n\n### 5.4.1. Chromatography-Mass Spectrometry Platforms (e.g., LC-MS/MS, GC-QTOF-MS, UHPLC-DAD-QTOF)\n\nAdvanced hyphenated analytical techniques are essential for the identification and quantification of this compound in complex matrices such as plant extracts. Platforms combining chromatography with mass spectrometry offer high sensitivity and selectivity. researchgate.netresearchgate.net\n\nLiquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of isoquinoline (B145761) alkaloids like this compound. researchgate.netresearchgate.netoup.com These methods are particularly useful for characterizing extracts from plants like Chelidonium majus and Fumaria capreolata. researchgate.netmedchemexpress.com LC-MS enables the determination of the molecular weight of the compound and, with MS/MS, provides structural information through fragmentation patterns. oup.com\n\nGas Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (GC-QTOF-MS) is another powerful tool for alkaloid profiling. researchgate.net It provides accurate mass measurements, which aids in the confirmation of elemental composition. researchgate.net The fragmentation patterns obtained from GC-QTOF-MS are compared with library data for confident identification. researchgate.netresearchgate.net\n\nUltra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and QTOF-MS (UHPLC-DAD-QTOF) offers a comprehensive analytical platform. researchgate.netnih.gov This combination provides chromatographic separation, UV-Vis spectral data, and high-resolution mass spectrometric data simultaneously, allowing for the unambiguous identification of compounds like this compound in complex mixtures. researchgate.netnih.gov\n\n### 5.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 13C DEPT)\n\nNuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic compounds, including this compound. cuip.czkoreascience.kr One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR, along with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provide detailed information about the carbon-hydrogen framework of the molecule. koreascience.kr\n\nThe ¹H NMR spectrum of this compound shows characteristic signals for its aromatic protons and methylenedioxy groups. koreascience.kr The ¹³C NMR spectrum provides information on the number and type of carbon atoms present in the molecule. koreascience.kr These spectral data, when compared with published values, serve as a confirmation of the compound's identity. koreascience.kr\n\n\n\n#### Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound\n\n| Atom No. | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |\n|---|---|---|\n| 1 | 29.1 | 3.52 (d, J=15.5) |\n| 2 | 51.4 | 4.25 (d, J=15.5) |\n| 3 | 57.8 | 6.72 (s) |\n| 4 | 127.1 | --- |\n| 4a | 108.3 | 6.67 (d, J=8.0) |\n| 5 | 145.8 | 6.62 (d, J=8.0) |\n| 6 | 145.9 | --- |\n| 7 | 109.9 | 6.58 (s) |\n| 8 | 128.8 | --- |\n| 8a | 128.8 | --- |\n| 9 | 100.8 | 5.90 (s) |\n| 10 | 146.1 | --- |\n| 11 | 146.4 | --- |\n| 12 | 106.8 | --- |\n| 13 | 36.1 | --- |\n| OCH₂O | 100.8 | 5.90 (s) |\n\nNote: Data is compiled from various sources and may show slight variations based on solvent and experimental conditions. koreascience.kr\n\n\n\n### 5.4.3. Chiral Chromatography for Enantiomeric Purity Assessment\n\nThe biological activities of chiral molecules like this compound can be highly dependent on their stereochemistry. pensoft.net Therefore, assessing the enantiomeric purity is crucial. Chiral chromatography is the primary method used for separating enantiomers and determining their relative proportions. pensoft.netrsc.org\n\nHigh-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique for this purpose. pensoft.net For example, a Chiralcel OD column has been successfully used to establish the stereochemistry of related alkaloids. pensoft.net The separation of enantiomers allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. acs.org Studies have reported achieving high configurational purity (around 98%) for related chiral compounds using synthetic routes that were later confirmed by enzymatic methods. rsc.orgrsc.org\n\n### Table of Compounds\n\n| Compound Name |\n|---|\n| this compound |\n| (S)-Reticuline |\n| Axitinib (B1684631) |\n| Berberine (B55584) |\n| Brucine |\n| (+)-Catechin |\n| Chelidonine (B1668607) |\n| Chelirubine |\n| Coptisine |\n| Corydaline |\n| Dauricine |\n| Dehydroevodiamines |\n| Fumariline |\n| Icaride A |\n| Isobrucine |\n| Nantenine |\n| Nortopsentin A |\n| Oxonantenine |\n| Oxymatrine |\n| Oxysanguinarine |\n| Papaveraldine |\n| Protopine |\n| (+)-Pronuciferine |\n| Pseudocoptisine |\n| Roemerine |\n| Sanguinarine |\n| (S)-Scoulerine |\n| Silmitasertib |\n| Sinactine |\n| Stigmasterol |\n| Tetrahydrocorysamine |\n| Tetrahydropalmatine |\n| Tetrahydroprotopapaverine |\n| Wortmannin |\n| 2-Hydroxymethylanthraquinone |\n| (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one |\n\n"}
Advanced Analytical Techniques for this compound Research
Application of Radiolabeled this compound (e.g., 14C-labeled) for Metabolic and Distribution Tracer Studies
The use of radiolabeled compounds is a foundational methodology in preclinical research, offering a quantitative way to trace the fate of a molecule within a biological system. For this compound, radiolabeling, particularly with Carbon-14 (¹⁴C), has been instrumental in elucidating its metabolic role, primarily within the complex biosynthetic pathways of alkaloids in plants. These tracer studies have provided definitive evidence for its function as a key intermediate.
Elucidating Biosynthetic Pathways in Plants
Radiotracer experiments have been fundamental in confirming the proposed biosynthetic routes for various benzylisoquinoline alkaloids, where this compound is a central precursor. repositorioinstitucional.mx Early research relied on feeding plant tissues or whole plants with a synthesized, radiolabeled version of a proposed precursor and then isolating and analyzing the subsequent products for radioactivity.
A pivotal study utilized dl-stylopine-6-¹⁴C to investigate the biosynthesis of benzo[c]phenanthridine (B1199836) alkaloids in Chelidonium majus (greater celandine). After administering the ¹⁴C-labeled stylopine to the plants, the alkaloid chelidonine was extracted. researchgate.net Analysis revealed that the isolated chelidonine was radioactive, demonstrating a direct metabolic conversion from stylopine. Through systematic degradation of the chelidonine molecule, researchers established that all the radioactivity was located at the C-11 position. researchgate.net This finding provided unambiguous proof that stylopine serves as a direct precursor to chelidonine, confirming a critical step in the biosynthetic pathway. researchgate.net
Investigating Specific Enzymatic Reactions
Beyond tracking pathways in whole organisms, radiolabeling is also applied at the enzymatic level to study specific metabolic reactions. In the biosynthesis of protopine alkaloids, for instance, this compound undergoes N-methylation. To investigate this step, enzyme assays were conducted using a radiolabeled methyl donor, S-adenosyl-L-methionine ([methyl-¹⁴C]-SAM), with (R,S)-stylopine as the substrate. scholaris.ca The detection of radioactivity in the product, N-methylstylopine, confirmed the enzymatic transfer of the ¹⁴C-labeled methyl group, thereby characterizing the N-methyltransferase enzyme responsible for this specific conversion. scholaris.ca
While radiolabeling is a standard technique for determining the absorption, distribution, metabolism, and excretion (ADME) of compounds in animal models, comprehensive studies detailing the tissue distribution and excretion patterns of radiolabeled this compound in animals are not extensively documented in publicly available literature. The primary application of its radiolabeled form has been centered on its crucial role in plant biochemistry. repositorioinstitucional.mxcdnsciencepub.com
Synthetic Biology and Metabolic Engineering for Stylopine Production
Recombinant Production in Microbial Chassis Systems
The core of microbial production lies in transferring the genetic blueprint for the (-)-stylopine biosynthetic pathway from plants into a microbial host. These hosts, or "chassis," provide the cellular machinery to express the necessary enzymes and convert simple starting materials into the complex final product.
Yeast Expression Systems (e.g., Pichia pastoris, Saccharomyces cerevisiae)
Yeast, particularly Pichia pastoris and Saccharomyces cerevisiae, have emerged as powerful platforms for producing plant-derived alkaloids. jst.go.jp P. pastoris is particularly advantageous due to its ability to reach high cell densities and its strong, inducible promoters, which allow for high-level expression of recombinant proteins. jst.go.jpresearchmap.jp This has enabled the successful production of not only this compound but also other valuable metabolites. jst.go.jp
In a notable study, researchers engineered P. pastoris to express three key enzymes for the conversion of (S)-reticuline to this compound: berberine (B55584) bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2). researchgate.netresearchgate.net This engineered strain, designated B52, demonstrated the ability to produce this compound from exogenously supplied (S)-reticuline. researchgate.net The expression of these enzymes in a single Pichia cell, creating a "consolidated system," proved to be an efficient strategy for rapid bioconversion. researchmap.jp
Bacterial Biocatalysis Systems (e.g., Escherichia coli)
Escherichia coli is another workhorse of metabolic engineering, valued for its rapid growth and well-understood genetics. nih.gov In the context of this compound production, E. coli has been primarily used to produce the precursor molecule, (S)-reticuline, from simple carbon sources like glycerol (B35011). nih.govnih.gov One engineered E. coli strain, AN2104, was specifically designed for reticuline (B1680550) production by introducing the necessary biosynthetic enzyme genes. researchgate.netnih.gov
While the complete biosynthesis of this compound in a single E. coli strain presents challenges, its role in producing key intermediates is crucial. nih.govbohrium.com The development of efficient bacterial systems for precursor synthesis is a key component of more complex production strategies, such as co-culture systems. nih.gov
Co-culture Strategies for Enhanced Bioproduction Yields
Constructing long and complex biosynthetic pathways in a single microbial host can lead to metabolic burden and reduced yields. nih.gov Co-culture systems, which divide the metabolic labor between two or more microbial strains, offer a powerful solution to this problem. exlibrisgroup.comnih.gov This approach has been successfully applied to the de novo production of this compound. nih.gov
A novel co-culture platform combining reticuline-producing E. coli (the upstream module) and stylopine-producing P. pastoris (the downstream module) has been established. researchgate.netnih.gov In this system, the E. coli strain converts glycerol into reticuline, which is then secreted into the culture medium. nih.govnih.gov The P. pastoris strain takes up the reticuline and converts it into the final product, this compound. nih.gov This modular approach has been shown to successfully produce this compound from a simple carbon source. nih.govnih.gov
Initial studies with this co-culture system yielded approximately 20 µg/L of this compound after 72 hours. nih.govnih.govresearchgate.net Further optimization of this system, including pre-culturing the E. coli cells, led to a significant increase in production, reaching up to 347.5 µg/L. jst.go.jp This demonstrates the potential of co-culture engineering to significantly enhance the bioproduction of complex plant metabolites. exlibrisgroup.com
| Microbial System | Key Features | Reported Yield |
| Pichia pastoris (B52 strain) | Expresses BBE, CYP719A5, and CYP719A2 for conversion of (S)-reticuline to this compound. | Not specified for monoculture |
| Escherichia coli (AN2104 strain) | Engineered to produce the precursor (S)-reticuline from glycerol. | Not specified for monoculture |
| E. coli - P. pastoris Co-culture | E. coli produces reticuline, P. pastoris converts it to this compound. | Initial: ~20 µg/L; Optimized: 347.5 µg/L |
Optimization Strategies for Enhanced Bioproduction
To move microbial production of this compound from the laboratory to an industrial scale, it is crucial to optimize the biosynthetic pathways and the fermentation process. Researchers are employing a variety of strategies to boost yields and improve the efficiency of their microbial cell factories.
Genetic Engineering for Pathway Reconstruction and Enzyme Optimization
The reconstruction of the this compound biosynthetic pathway in microbial hosts is a feat of genetic engineering. This involves the identification and cloning of the genes encoding the necessary enzymes from plant sources, such as Eschscholzia californica. nih.govkyoto-u.ac.jp The key enzymes in the conversion of (S)-reticuline to this compound are berberine bridge enzyme (BBE), (S)-cheilanthifoline synthase (CYP719A5), and (S)-stylopine synthase (CYP719A2/A3). nih.gov
Advances in synthetic biology have facilitated the successful reconstitution of these pathways in hosts like S. cerevisiae and E. coli. researchgate.net However, simply introducing the genes is often not enough. Further optimization may involve enzyme engineering to improve catalytic efficiency or protein expression levels. The use of strong, inducible promoters, such as the AOX gene promoter in P. pastoris, is a common strategy to enhance the production of biosynthetic enzymes. researchmap.jp
Modulation of Culture Media and Fermentation Conditions
The environment in which the microbial cells grow plays a critical role in their productivity. mdpi.com Optimizing culture media and fermentation conditions is therefore a key strategy for enhancing this compound bioproduction. frontiersin.org
In the development of the E. coli - P. pastoris co-culture system, researchers investigated several different media. researchgate.netnih.gov They found that a buffered methanol-complex medium (BMMY) was suitable for both the growth of P. pastoris and the production of this compound. jst.go.jpresearchgate.netnih.gov Interestingly, the reticuline-producing E. coli strain also showed better growth and reticuline production in BMMY medium compared to the standard Luria-Bertani (LB) medium. researchgate.netnih.govresearchgate.net
Further optimization of the co-culture process revealed that the initial inoculation ratio of the two strains is a critical factor. nih.govresearchgate.net A higher initial ratio of E. coli to P. pastoris cells resulted in higher production of this compound, suggesting that the production of the reticuline precursor is a rate-limiting step in this system. nih.govresearchgate.net Additionally, pre-culturing the E. coli cells before initiating the co-culture was found to significantly boost the final yield of this compound. jst.go.jp Other fermentation parameters that can be optimized include temperature, pH, and the timing of substrate addition. mdpi.commodares.ac.ir For instance, a substrate feeding strategy, where (S)-reticuline was periodically added to the culture, was shown to increase the production of this compound in a P. pastoris system. researchmap.jp
| Optimization Strategy | Details | Impact on this compound Production |
| Media Selection | Buffered Methanol-Complex Medium (BMMY) found to be superior for the E. coli - P. pastoris co-culture. | Supported growth and production for both microbial strains. |
| Inoculation Ratio | A higher initial ratio of E. coli to P. pastoris was beneficial. | Increased the overall yield of this compound. |
| Pre-culturing | E. coli cells were grown and induced for reticuline production prior to co-culture. | Resulted in a 41-fold increase in this compound yield in one study. |
| Substrate Feeding | Periodic addition of the precursor (S)-reticuline to the culture. | Increased the final amount of this compound produced. |
Development of Biocatalytic Cascades and Cell-Free Systems for this compound Synthesis
The production of complex plant-derived alkaloids like this compound through traditional chemical synthesis is often challenging due to issues with stereoselectivity and the need for harsh reaction conditions. mdpi.comacs.org Consequently, synthetic biology and metabolic engineering have paved the way for alternative, greener production routes using biocatalytic cascades and cell-free systems. frontiersin.orgfrontiersin.org These approaches leverage the high specificity and efficiency of enzymes to construct biosynthetic pathways in vivo or in vitro, enabling the controlled synthesis of target molecules. acs.orgnih.gov
Biocatalytic cascades involve the sequential action of multiple enzymes to convert a simple starting material into a complex product. nih.gov In the context of this compound, researchers have successfully reconstituted the multi-gene plant pathway in microbial hosts. mdpi.com The synthesis typically starts from the central benzylisoquinoline alkaloid (BIA) intermediate, (S)-reticuline. mdpi.comnih.gov The conversion of (S)-reticuline to this compound is accomplished through a three-step enzymatic cascade. mdpi.comresearchgate.net
The key enzymes involved in this cascade are:
Berberine bridge enzyme (BBE): This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine. acs.orgkyoto-u.ac.jp
Cheilanthifoline synthase (CYP719A5): A cytochrome P450 enzyme that forms the first methylenedioxy bridge on the D-ring of (S)-scoulerine to produce (S)-cheilanthifoline. mdpi.comnih.gov
Stylopine synthase (CYP719A2/A3): Another cytochrome P450 enzyme that catalyzes the formation of the second methylenedioxy bridge on the A-ring of (S)-cheilanthifoline, yielding the final product, this compound (also referred to as (S)-stylopine). mdpi.comnih.gov
Research has demonstrated the functional expression of this pathway in microorganisms. In one study, Pichia pastoris (now Komagataella phaffii) was engineered to express BBE from Eschscholzia californica, along with cheilanthifoline synthase and stylopine synthase from Coptis japonica. mdpi.com This engineered yeast was capable of converting (S)-reticuline into this compound. mdpi.com Further research has focused on optimizing these microbial systems. For instance, in vitro enzyme assays with CyCYP719A42, a stylopine synthase from Corydalis yanhusuo, showed a high conversion rate of over 90% from (S)-cheilanthifoline to (S)-stylopine. nih.gov
To achieve de novo production from simple carbon sources, modular co-culture systems have been developed. researchgate.netresearcher.life A novel co-culture platform using Escherichia coli and Pichia pastoris was established for the production of this compound from glycerol. researchgate.net In this system, an engineered E. coli strain was responsible for the upstream production of the intermediate (S)-reticuline. researchgate.netresearcher.life The (S)-reticuline was then converted by a downstream P. pastoris strain, which expressed the three-enzyme cascade (BBE, CYP719A5, and CYP719A2), into this compound. researchgate.net This modular approach addresses challenges such as metabolic burden on a single host and the toxicity of intermediates. researchgate.net Initial experiments yielded 20 µg/L of this compound, and subsequent optimization of the co-culture conditions led to an 80-fold increase in productivity. researcher.liferesearchgate.net
Table 1: Key Enzymes in the Biocatalytic Cascade for this compound Synthesis
| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Source Organism (in studies) |
|---|---|---|---|---|---|
| Berberine Bridge Enzyme | BBE | Flavin-dependent Oxidase | (S)-Reticuline | (S)-Scoulerine | Eschscholzia californica |
| Cheilanthifoline Synthase | CYP719A5 | Cytochrome P450 | (S)-Scoulerine | (S)-Cheilanthifoline | Coptis japonica |
| Stylopine Synthase | CYP719A2/A3/A42 | Cytochrome P450 | (S)-Cheilanthifoline | This compound | Coptis japonica, Corydalis yanhusuo |
Table 2: Research Findings on this compound Production via Biocatalytic Systems
| Host System | Production Strategy | Starting Material | Key Enzymes Expressed | Final Product Titer | Reference |
|---|---|---|---|---|---|
| Pichia pastoris | Whole-cell biotransformation | (S)-Reticuline | BBE, CYP719A5, CYP719A2 | 150 nmol | mdpi.com |
| E. coli / P. pastoris | De novo synthesis via co-culture | Glycerol | Upstream: Reticuline synthesis enzymes (in E. coli). Downstream: BBE, CYP719A5, CYP719A2 (in P. pastoris) | 20 µg/L | researchgate.net |
| Saccharomyces cerevisiae | Pathway reconstitution | (S)-Reticuline | BBE, CYP719A5, CYP719A2 | Trace amounts | mdpi.com |
While whole-cell biocatalysis has proven successful, cell-free systems represent a promising frontier for this compound synthesis. frontiersin.org Cell-free biosynthesis removes the constraints of the cellular environment, such as the cell wall, competing metabolic pathways, and product toxicity to the host. frontiersin.org These open systems allow for direct control over reaction conditions and the precise stoichiometry of enzymes, substrates, and cofactors. frontiersin.org
A cell-free system for this compound would involve combining purified enzymes of the biosynthetic cascade (BBE, cheilanthifoline synthase, stylopine synthase) or crude cell lysates containing these enzymes with the precursor (S)-reticuline and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes). frontiersin.orgnih.gov This approach facilitates rapid prototyping and optimization of the pathway. frontiersin.org Although the production of this compound in a dedicated cell-free system has not yet been detailed extensively, the successful synthesis of other complex secondary metabolites in tobacco BY-2 and E. coli cell-free lysates demonstrates the high potential of this strategy. frontiersin.org For example, yields of other metabolites in these systems have significantly surpassed those achieved in engineered yeast, highlighting the power of cell-free biofactories. frontiersin.org
Future Research Directions and Unanswered Questions
Elucidation of Currently Uncharacterized Enzymatic Steps and Regulatory Elements in (-)-Stylopine Biosynthesis
The biosynthesis of this compound from (S)-reticuline involves a series of enzymatic reactions. researchmap.jp While the core pathway involving berberine (B55584) bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2/A3) has been established, there are still gaps in our understanding of the complete biosynthetic network. cdnsciencepub.comnih.gov The conversion of (S)-scoulerine to (S)-stylopine requires the formation of two methylenedioxy bridges, a process catalyzed by two distinct cytochrome P450-dependent enzymes. cdnsciencepub.comcabidigitallibrary.org
Future research should focus on:
Identification and Characterization of Novel Enzymes: A comprehensive understanding of all the enzymes involved in the pathway is crucial.
Regulatory Mechanisms: The regulation of gene expression for these biosynthetic enzymes is a significant unanswered question. oup.com Investigating the role of transcription factors, such as bHLH, AP2/ERF, and WRKY, and the influence of signaling molecules like jasmonates could provide insights into how environmental and developmental cues control this compound production in plants. cabidigitallibrary.orgnih.govannualreviews.org
Promoter Analysis: Detailed analysis of the promoter regions of biosynthetic genes is necessary to identify cis-regulatory elements that govern their expression. cdnsciencepub.com
Advanced Structural Biology Studies of this compound in Complex with Target Proteins
Understanding the molecular interactions between this compound and its target proteins is fundamental to elucidating its mechanism of action. While some in silico docking studies have been performed, experimental structural data is largely lacking. For instance, a study on osteosarcoma therapy identified the VEGFR2 kinase domain as a potential target for this compound. nih.gov Another study highlighted its interaction with casein kinase 2 (CK2). researchgate.net
Future research should prioritize:
X-ray Crystallography and Cryo-Electron Microscopy: Determining the high-resolution three-dimensional structures of this compound bound to its target proteins, such as VEGFR2 and CK2, will provide invaluable insights into its binding mode and the basis for its inhibitory activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: The structural information will guide the design and synthesis of novel, more potent, and selective analogs of this compound.
Development of Novel Methodological Frameworks for Comprehensive this compound Research
Advancing our knowledge of this compound requires the development and application of innovative research methodologies.
Key areas for methodological development include:
Advanced Analytical Techniques: The use of sophisticated analytical platforms like gas chromatography-quadrupole-time-of-flight mass spectrometry (GC-QTOF-MS) and ultra-high-performance liquid chromatography-diode array detection-quadrupole-time-of-flight mass spectrometry (UHPLC-DAD-QTOF-MS) can aid in the detailed characterization of this compound and its metabolites in complex biological matrices. researchgate.net
Computational Approaches: Integrating homology modeling, molecular docking, and molecular dynamics simulations can help predict potential protein targets and understand structure-function relationships, guiding experimental validation. chalmers.se
Radiolabeling Studies: The use of radiolabeled this compound, such as with ¹⁴C, can facilitate pharmacokinetic studies to track its absorption, distribution, metabolism, and excretion (ADME) in biological systems. ontosight.ai
Exploration of Additional Molecular Targets and Signaling Pathways Affected by this compound
The known pharmacological effects of this compound, including its anti-inflammatory, antimicrobial, and anticancer activities, suggest that it may interact with multiple molecular targets and signaling pathways. biosynth.comontosight.ai For example, it has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemfaces.comselleck.co.jpselleckchem.com Furthermore, in osteosarcoma cells, this compound has been found to inhibit VEGFR2 phosphorylation and downstream signaling, leading to apoptosis and reduced cell migration. nih.govresearchgate.netnih.govfrontiersin.org
Future research should aim to:
Identify Novel Targets: Employ unbiased screening approaches, such as proteomics and chemical genetics, to identify new protein targets of this compound.
Map Signaling Networks: Elucidate the broader impact of this compound on cellular signaling networks to understand its pleiotropic effects.
Investigate Crosstalk: Explore the potential crosstalk between different signaling pathways modulated by this compound.
Strategic Approaches for Scalable and Sustainable Production of this compound for Research and Industrial Applications
The low abundance of this compound in its natural plant sources presents a significant challenge for its large-scale production. nih.gov Developing scalable and sustainable production methods is critical for facilitating further research and potential commercialization.
Promising strategies include:
Metabolic Engineering in Microorganisms: The production of this compound has been successfully demonstrated in engineered microbial hosts like Pichia pastoris and Escherichia coli. researchmap.jpresearchgate.netresearchgate.net Future efforts should focus on optimizing these microbial cell factories to improve titers and yields. biorxiv.org This includes enhancing precursor supply, resolving metabolic bottlenecks, and improving the efficiency of the biosynthetic enzymes. chalmers.senih.govresearchgate.netnih.gov
Synthetic Biology Approaches: The "de novo" synthesis of this compound in engineered yeast from simple carbon sources like glycerol (B35011) has been achieved. nih.govresearchgate.net Further optimization of these synthetic biology platforms holds great promise for sustainable production. chalmers.senih.govresearchgate.net
Plant Cell Culture Optimization: While challenging due to instability, optimizing plant cell culture conditions and employing elicitors could enhance the production of this compound. cabidigitallibrary.org
| Research Area | Key Objectives |
| Biosynthesis | Identify all enzymes in the pathway; Characterize regulatory elements (transcription factors, promoters). cdnsciencepub.comcabidigitallibrary.orgoup.com |
| Structural Biology | Obtain crystal/cryo-EM structures of this compound with target proteins (e.g., VEGFR2, CK2); Conduct SAR studies. nih.govresearchgate.net |
| Methodology | Develop and apply advanced analytical and computational methods; Utilize radiolabeling for ADME studies. researchgate.netchalmers.seontosight.ai |
| Molecular Targets | Identify novel protein targets; Map comprehensive signaling pathways; Investigate pathway crosstalk. nih.govchemfaces.comselleck.co.jpselleckchem.comresearchgate.netnih.govfrontiersin.org |
| Production | Optimize microbial production in P. pastoris and E. coli; Advance synthetic biology platforms; Improve plant cell culture yields. researchmap.jpcabidigitallibrary.orgchalmers.senih.govresearchgate.netresearchgate.netbiorxiv.orgnih.govresearchgate.net |
Q & A
Q. What validated methods are recommended for quantifying (-)-STYLOPINE in plant extracts?
To quantify this compound, researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. For protein-bound samples, the Bradford assay (using Coomassie Brilliant Blue G-250) can indirectly assess protein-stylopine interactions . Ensure calibration curves are constructed using purified this compound standards, and validate the method with spike-recovery experiments to account for matrix effects.
Q. Which analytical techniques are critical for confirming the purity and stereochemical identity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry, while chiral chromatography or circular dichroism (CD) can distinguish enantiomeric purity. High-resolution mass spectrometry (HRMS) validates molecular composition. For reproducibility, cross-reference spectral data with published literature and adhere to characterization guidelines for new compounds .
Q. What are the established biological targets or mechanisms of action associated with this compound?
this compound, a benzylisoquinoline alkaloid, is reported to interact with opioid receptors and monoamine transporters. Systematic literature reviews combined with in vitro binding assays (e.g., radioligand displacement studies) are recommended to identify targets. Preclinical models (e.g., murine neuropathic pain assays) can validate these interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s pharmacological efficacy across studies?
Contradictions may arise from variations in experimental design (e.g., dosing regimens, animal models). Apply meta-analysis frameworks to compare datasets, focusing on confounders like bioavailability differences. Use stratified statistical models (ANCOVA) to isolate variables and validate findings through dose-response curves .
Q. What experimental strategies are optimal for elucidating this compound’s metabolic pathways in mammalian systems?
Isotope-labeled (e.g., ¹⁴C or deuterated) this compound can track metabolic fate via liquid chromatography-tandem MS (LC-MS/MS). Combine in vitro hepatocyte assays with in vivo pharmacokinetic studies to identify phase I/II metabolites. Computational tools like molecular docking predict enzyme interactions (e.g., cytochrome P450 isoforms) .
Q. How can enantioselective synthesis of this compound be optimized to improve yield and scalability?
Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Monitor reaction progress via chiral HPLC and optimize solvent systems (e.g., ionic liquids) to enhance stereochemical control. Refer to synthetic protocols for related alkaloids and validate purity through X-ray crystallography .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
Molecular dynamics simulations (e.g., GROMACS) can predict binding kinetics and conformational changes in receptor-ligand complexes. Use density functional theory (DFT) to calculate electronic properties and QM/MM hybrid methods for enzyme-substrate modeling. Cross-validate predictions with mutagenesis studies .
Q. What are the key challenges in reproducing this compound isolation protocols, and how can they be mitigated?
Variability in plant sources and extraction solvents (e.g., polarity differences) often causes reproducibility issues. Standardize plant material (e.g., same harvest season, geographic origin) and document extraction parameters (temperature, pH) rigorously. Provide raw chromatograms and spectral data in supplementary materials .
Q. How should in vivo efficacy studies of this compound be designed to align with NIH preclinical guidelines?
Adopt randomized, blinded designs with appropriate sample sizes (power analysis). Include positive controls (e.g., morphine for analgesia) and assess toxicity via histopathology and serum biomarkers. Report ARRIVE-compliant data, including detailed anesthesia and euthanasia protocols .
Q. What methodologies are effective for studying this compound’s synergistic effects with other alkaloids?
Use combination index (CI) analysis (e.g., Chou-Talalay method) in cell-based assays to quantify synergism. In vivo, employ isobolographic analysis for dose-response interactions. Transcriptomic profiling (RNA-seq) can identify pathway-level synergies. Compare results with monotherapy outcomes to validate mechanistic hypotheses .
Q. Methodological Notes
- Data Analysis : For conflicting results, leverage Bayesian statistics to weigh evidence across studies .
- Experimental Reproducibility : Follow NIH guidelines for preclinical reporting, including raw data deposition in public repositories .
- Literature Gaps : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure systematic reviews and identify understudied areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
